molecular formula C9H10O B1583988 1-Methoxy-3-vinylbenzene CAS No. 626-20-0

1-Methoxy-3-vinylbenzene

Cat. No. B1583988
CAS RN: 626-20-0
M. Wt: 134.17 g/mol
InChI Key: PECUPOXPPBBFLU-UHFFFAOYSA-N
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Description

1-Methoxy-3-vinylbenzene, also known as 3-Vinylanisole, is a chemical compound with the molecular formula C9H10O . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 1-Methoxy-3-vinylbenzene involves electrophilic substitution reactions. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .


Molecular Structure Analysis

The molecular structure of 1-Methoxy-3-vinylbenzene consists of a benzene ring with a methoxy group (-OCH3) and a vinyl group (-CH=CH2) attached to it . The molecular weight of this compound is 134.18 .


Chemical Reactions Analysis

1-Methoxy-3-vinylbenzene can undergo electrophilic aromatic substitution reactions. The cation may bond to a nucleophile to give a substitution or addition product. Alternatively, the cation may transfer a proton to a base, giving a double bond product .


Physical And Chemical Properties Analysis

1-Methoxy-3-vinylbenzene is stored in a dry environment at temperatures between 2-8°C .

Scientific Research Applications

Anionic Polymerization

1-Methoxy-3-vinylbenzene (and similar compounds) have been utilized in the anionic polymerization of novel methoxy-substituted divinylbenzenes. These compounds, due to their structural properties, enable the formation of polymers with narrow molecular weight distributions and high solubility. The presence of methoxy groups significantly impacts the polymerization process, leading to materials with specific thermal and chemical properties, such as thermal cross-linking capabilities above 300 °C (Otake et al., 2017).

Synthesis of Complex Compounds

Methoxy substituted benzocyclobutenone and benzocyclobutenedione complexes have been synthesized, showing the versatility of methoxybenzenes in forming intricate chemical structures. These compounds are significant in the field of organic chemistry for creating various derivatives through processes like [2+2] cycloaddition and vinyl Grignard addition, often used in pharmaceutical and material science research (Dongol et al., 1999).

Quantum-Chemical Calculations

Theoretical studies have utilized derivatives of 1-Methoxy-3-vinylbenzene to understand torsion potentials in compounds like trans-stilbene. Such studies help in modeling the torsions in polymers and understanding the influence of methoxy and other substituent groups on the molecular mechanics of complex molecules (Lhost & Brédas, 1992).

Electrosynthesis

The electrosynthesis of various poly(phenylene) derivatives from methoxy-substituted compounds highlights the role of 1-Methoxy-3-vinylbenzene in producing electrically conductive polymers. These materials are essential for developing advanced electronic devices and materials with specific optical properties (Moustafid et al., 1991).

Environmental Impact Studies

Investigations into the reaction of methoxybenzene with ozone in the gas phase provide insights into the environmental impact of such compounds. Understanding their behavior in the atmosphere is crucial for assessing potential air pollution and environmental degradation issues (Sun et al., 2016).

Safety And Hazards

The safety precautions for handling 1-Methoxy-3-vinylbenzene include avoiding dust formation and breathing in mist, gas, or vapors. It is recommended to use personal protective equipment and ensure adequate ventilation . The compound is labeled with the signal word ‘Warning’ and has hazard statements H315, H319, and H335 .

Future Directions

The future directions for the research and development of 1-Methoxy-3-vinylbenzene could involve further exploration of its electrophilic aromatic substitution reactions and potential applications in various fields .

properties

IUPAC Name

1-ethenyl-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-3-8-5-4-6-9(7-8)10-2/h3-7H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECUPOXPPBBFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342749
Record name 1-Methoxy-3-vinylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-3-vinylbenzene

CAS RN

626-20-0
Record name 1-Ethenyl-3-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxy-3-vinylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In this experiment propylene is charged into a reactor containing an ethylenation reaction mixture that has been allowed to run long enough to demonstrate catalytic activity similar to what is observed in the ethylenation reaction catalyzed by (CH3)5CpRh(CO)2This procedure is followed because it is feared that propylene might be so much less reactive than ethylene that even small inhibiting influences might interfere with the detection of propenylanisole. Thus, an ethylenation reaction is set up as follows: the sealed autoclave containing a glass liner that has been oven dried is purged with argon. A 10-ml anisole solution of 147 mg (0.5 mmole) of the Rh catalyst is introduced by syringe through a dip tube capped with a rubber septum. Another 50 ml of anisole is added the same way. After purging with argon again, the reactor is pressurized with ethylene to 500 psig at room temperature. The temperature is raised to 180° C. (at 680 psig) and, over a four-hour period, both GLC-mass spectral analysis and the change of color from red to yellow reveal the conversion of the initially charged dicarbonyl rhodium complex to (CH3)5CpRh(C2H4)2. After an additional 16 hours at 175° C., a small amount of m-vinylanisole is detected. An additional 2 hours at 190° C. results in considerably more rapid production of m-vinylanisole. At this point the reactor is cooled then vented then charged with propylene. After 1.5 turnovers, the selectivity to m-vinylanisole is 85 percent. Samples from this point on are deep blue in color. The temperature is raised to 200° C. (at 330 psig) over a two-hour period and held there for an additional 2 hours. GLC-mass spectral analysis indicates the production of small amounts of propenylanisole. The temperature is raised again to 210° C. and held there 21 hours then to 220° C. for an additional 16 hours. During this time GLC and GLC-mass spectral analysis indicate the production of about 100 mg of a mixture of two isomers of propenylanisole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(CH3)5CpRh(CO)2This
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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0 (± 1) mol
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reactant
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Quantity
50 mL
Type
solvent
Reaction Step Six
[Compound]
Name
Rh
Quantity
147 mg
Type
catalyst
Reaction Step Seven
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0 (± 1) mol
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Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
WT Wei, XH Yang, HB Li, JH Li - Advanced Synthesis & …, 2015 - Wiley Online Library
… The MeO-substituted alkenes 1-methoxy-4-vinylbenzene (1d), 1-methoxy-3-vinylbenzene (1f) or 1-methoxy-2-vinylbenzene (1g) were also examined, and the order of their reactivity is …
Number of citations: 45 onlinelibrary.wiley.com
Y Luo, R Su, H Yang - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
… Ortho- and meta-substituted styrenes such as 1-methoxy-2-vinylbenzene and 1-methoxy-3-vinylbenzene could react smoothly to give the products 4daa and 4eaa with 63% and 68% …
Number of citations: 8 pubs.rsc.org
SM Wang, HX Song, XY Wang, N Liu, HL Qin… - Chemical …, 2016 - pubs.rsc.org
… (1b) with 2a or 2b at room temperature under N 2 in the presence of TsOH (10 mol%) and Pd[P(t-Bu) 3 ] 2 (10 mol%) provided 3b in 70% or 75% yield, while 1-methoxy-3-vinylbenzene (…
Number of citations: 64 pubs.rsc.org
GH Pan, RJ Song, YX Xie, S Luo, JH Li - Synthesis, 2018 - thieme-connect.com
… Surprisingly, employing other styrenes, including 1-methoxy-3-vinylbenzene (1b), 1-methyl-4… Notably, employing secondary amine 3i, 1-methoxy-3-vinylbenzene (1b) could be smoothly …
Number of citations: 10 www.thieme-connect.com
SZ Luo, MY Min, YC Wu, SS Jiang… - Advanced Synthesis …, 2020 - Wiley Online Library
… We were pleased to find that 1-methyl-3-vinylbenzene 1 i and 1-methoxy-3-vinylbenzene 1 j also reacted with 2 a and 3 a to afford the desired products 4 iaa–jaa in moderate yield. …
Number of citations: 6 onlinelibrary.wiley.com
Y Shi, PCJ Kamer, DJ Cole-Hamilton - Green chemistry, 2019 - pubs.rsc.org
… Morandi reported a reaction of this kind which converts 1-methoxy-3-vinylbenzene, 18, to 2-amino-1-(3-methoxyphenyl)ethan-1-ol, 19, in 70% yield using an iron catalyst and O-…
Number of citations: 51 pubs.rsc.org
Y Shishido, H Wakabayashi, H Koike, N Ueno… - Bioorganic & medicinal …, 2008 - Elsevier
… The by-product was converted to 1-methoxy-3-vinylbenzene using DBU, after which distillation of the crude product gave pure 26 in 77% yield. After conversion of 26 to 28, compound …
Number of citations: 58 www.sciencedirect.com
AO Terent'ev, OM Mulina, DA Pirgach, AI Ilovaisky… - Tetrahedron, 2017 - Elsevier
A variety of vinyl sulfones were prepared from alkenes and sulfonyl hydrazides via electrochemical oxidative sulfonylation. The reaction proceeds in an experimentally convenient …
Number of citations: 60 www.sciencedirect.com
C Wang, S Gong, Z Liang, Y Sun, R Cheng, B Yang… - ACS …, 2019 - ACS Publications
A ligand-promoted iridium-catalyzed transfer hydrogenation of terminal alkynes with ethanol and its application has been developed. Highly chemical selectivity control is achieved …
Number of citations: 24 pubs.acs.org
B Sun, J Hoshino, K Jermihov, L Marler… - Bioorganic & medicinal …, 2010 - Elsevier
A series of new resveratrol analogues were designed and synthesized and their inhibitory activities against aromatase were evaluated. The crystal structure of human aromatase (PDB …
Number of citations: 105 www.sciencedirect.com

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